(2-Methyl-1,3-thiazol-5-yl)acetic acid

Overview

Description

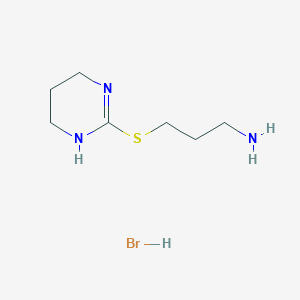

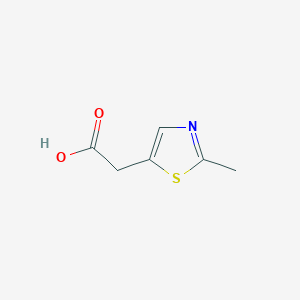

“(2-Methyl-1,3-thiazol-5-yl)acetic acid” is a member of thiazoles . It is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of “(2-Methyl-1,3-thiazol-5-yl)acetic acid” involves crystallization from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“(2-Methyl-1,3-thiazol-5-yl)acetic acid” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Luminescent Heterocyclic Compounds : Research by Grummt et al. (2007) explored the luminescent properties of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid. These compounds displayed high fluorescence quantum yields and large Stokes shift values, making them potentially useful for metal sensing and as laser dyes (Grummt et al., 2007).

Antimicrobial Agents : Shirai et al. (2013) synthesized a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, which were tested for antimicrobial activities. One of the compounds showed strong antibacterial and antifungal activities, suggesting potential as a biocide in cosmetics and detergents (Shirai et al., 2013).

Synthesis of Quinazoline Derivatives : Párkányi and Schmidt (2000) synthesized new 2-methyl-4(3H)-quinazolinones, which are expected to be biologically active. These compounds, characterized by various spectroscopic techniques, are important for developing pharmaceuticals (Párkányi & Schmidt, 2000).

Metal Complexes Formation : Singh and Baruah (2008) studied the formation of metal complexes with an ester of an imine containing dicarboxylic acid. The research highlighted the ability of these compounds to form mononuclear hexacoordinated complexes, relevant in the field of coordination chemistry (Singh & Baruah, 2008).

Anti-Diabetic Agents : Abbasi et al. (2020) synthesized S-substituted acetamides derivatives, which were evaluated for their anti-diabetic potential. These novel bi-heterocycles showed potent inhibitory potential against α-glucosidase enzyme, indicating their potential as valuable anti-diabetic agents (Abbasi et al., 2020).

Pectic Polysaccharide Component Synthesis : Jones et al. (2005) focused on the synthesis of a rare branched-chain sugar, aceric acid, which is found in the complex pectic polysaccharide rhamnogalacturonan-II. This research is significant in the field of carbohydrate chemistry (Jones et al., 2005).

Future Directions

Thiazole derivatives, including “(2-Methyl-1,3-thiazol-5-yl)acetic acid”, have diverse biological activities and have been the focus of many research studies . Future research may focus on designing and developing different thiazole derivatives to act as potential drug molecules with lesser side effects .

properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFWNODYANYNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425865 | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,3-thiazol-5-yl)acetic acid | |

CAS RN |

52454-65-6 | |

| Record name | 2-Methyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)